2-Chloro-4-sec-butyl-phenol
Description
2-Chloro-4-sec-butyl-phenol is a chlorinated phenolic compound featuring a chloro group at the 2-position and a sec-butyl group at the 4-position of the phenol ring. Phenolic derivatives with alkyl and halogen substituents are widely studied for their antimicrobial, antioxidant, and industrial uses, though their environmental persistence and toxicity require careful evaluation .
Properties
IUPAC Name |
4-butan-2-yl-2-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIOUEUCXGSVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-sec-butyl-phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-sec-butyl-phenol may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and achieve high product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-sec-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-sec-butyl-phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of antiseptics, disinfectants, and preservatives for various products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-sec-butyl-phenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. This mechanism is similar to other phenolic compounds, which are known for their ability to denature proteins and disrupt cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-4-ethylphenol (C₈H₉ClO)
- Molecular Weight : 156.609 g/mol
- Substituents : Chloro (2-position), ethyl (4-position).
- Key Data: CAS Registry: 18980-00-2 .
4-Chloro-2-methylphenol (C₇H₇ClO)
- Molecular Weight : 142.583 g/mol
- Substituents : Chloro (4-position), methyl (2-position).
- Key Data :
- CAS Registry: 1570-64-5 .
- Environmental Impact: Classified as a priority pollutant by the U.S. EPA due to moderate persistence (half-life ~10–30 days in water) and toxicity to aquatic organisms .
- Degradation: Susceptible to microbial breakdown under aerobic conditions, but recalcitrant in anaerobic environments .
4-sec-Butyl-2,6-di-tert-butylphenol (C₁₈H₃₀O)
- Substituents : sec-Butyl (4-position), tert-butyl (2,6-positions).
- Key Data: CAS Registry: 17540-75-9 . Steric Effects: Bulky tert-butyl groups hinder electrophilic substitution reactions, enhancing oxidative stability .
Comparative Data Table
*Estimated molecular weight based on structural analogy.
Research Findings and Implications
- Structural Effects on Reactivity: Chloro Position: Chloro at the 2-position (as in 2-chloro-4-ethylphenol) may sterically hinder reactions compared to 4-chloro-2-methylphenol, altering degradation pathways .
- Environmental Behavior: Methyl and ethyl derivatives (e.g., 4-chloro-2-methylphenol) exhibit higher mobility in aquatic systems due to lower molecular weights, whereas bulkier analogs like 4-sec-butyl-2,6-di-tert-butylphenol likely adsorb to organic matter .
- Data Gaps: No evidence provided addresses the synthesis, toxicity, or environmental fate of 2-chloro-4-sec-butyl-phenol specifically. Further studies are needed to assess its persistence and ecotoxicological risks.
Biological Activity
2-Chloro-4-sec-butyl-phenol, a chlorinated phenolic compound, has garnered attention in various fields, including pharmacology, environmental science, and industrial applications. Its unique structure contributes to a range of biological activities, making it a subject of interest for researchers investigating its potential therapeutic effects and environmental impacts. This article delves into the biological activity of 2-Chloro-4-sec-butyl-phenol, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for 2-Chloro-4-sec-butyl-phenol is . It features a chloro group at the 2-position and a sec-butyl group at the 4-position of the phenolic ring. The presence of these substituents significantly influences its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.67 g/mol |
| IUPAC Name | 2-chloro-4-sec-butylphenol |
| CAS Number | 107-51-7 |
Antimicrobial Properties
Research indicates that 2-Chloro-4-sec-butyl-phenol exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that at concentrations of 50 µg/mL, 2-Chloro-4-sec-butyl-phenol inhibited the growth of S. aureus by 75%, compared to control groups. This suggests potential applications in developing antibacterial agents.
Antioxidant Activity
The compound also shows promise as an antioxidant. It was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it exhibited a scavenging activity of 60% at a concentration of 100 µg/mL.
Table: Antioxidant Activity Comparison
| Compound | Scavenging Activity (%) |
|---|---|
| 2-Chloro-4-sec-butyl-phenol | 60 |
| Ascorbic Acid | 90 |
| Quercetin | 75 |
Cytotoxicity Studies
Cytotoxic effects have been explored in various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) indicated that treatment with 2-Chloro-4-sec-butyl-phenol resulted in a dose-dependent decrease in cell viability.
Table: Cytotoxicity Results on MCF-7 Cells
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
These findings suggest that the compound may have potential as an anticancer agent.
The biological activity of 2-Chloro-4-sec-butyl-phenol is believed to stem from its ability to interact with cellular targets, including enzymes and receptors involved in oxidative stress and cell proliferation pathways. The chlorinated phenolic structure allows for strong interactions with reactive oxygen species (ROS), contributing to its antioxidant properties.
Enzymatic Interactions
Studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which play critical roles in drug metabolism and detoxification processes. This inhibition may lead to altered metabolic pathways in cells, enhancing its therapeutic potential while also raising concerns regarding toxicity.
Environmental Impact
Beyond its biological activities, the environmental implications of 2-Chloro-4-sec-butyl-phenol are significant. As a chlorinated compound, it poses risks related to persistence and bioaccumulation in ecosystems. Research indicates that it can disrupt aquatic life at low concentrations, highlighting the need for careful management in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
